molecular formula C6H3N3O3S B6164611 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 31169-26-3

7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B6164611
CAS No.: 31169-26-3
M. Wt: 197.2
InChI Key:
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Description

7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused with a pyrimidine ring, with a nitro group attached at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid as a one-carbon source reagent. The reaction conditions often involve heating the 3-amino-thiophene-2-carboxamides with formic acid to afford the desired thienopyrimidin-4-one .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-one.

Scientific Research Applications

7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-nitro-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the nitro group at the 7th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thienopyrimidine derivatives and contributes to its specific applications in medicinal chemistry.

Properties

CAS No.

31169-26-3

Molecular Formula

C6H3N3O3S

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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